4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, commonly known as BEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively, making it a promising candidate for future research.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition : A study by Supuran et al. (2013) described various aromatic sulfonamides, including compounds structurally similar to 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, as inhibitors of carbonic anhydrase isoenzymes I, II, IV, and XII. These compounds showed nanomolar half maximal inhibitory concentration (IC50) against these isoenzymes, indicating their potential as therapeutic agents in conditions where inhibition of carbonic anhydrase activity is desired (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Inhibitory Activity : Another study by Ulus et al. (2013) involved the synthesis of novel acridine sulfonamide compounds, including derivatives of 4-Amino-N-(4-sulfamoylphenyl)benzamide. These compounds were investigated for their inhibitory effects on carbonic anhydrase isoforms hCA I, II, and VII. The study found that hCA I was inhibited in the micromolar range, whereas hCA II and VII showed higher affinity for these compounds (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Molecular Structure Analysis : Research by Remko et al. (2010) on similar aromatic sulfonamides focused on their crystal and molecular structure. The study provided insights into the gas-phase structure of these drugs and examined their conformational behavior in water, contributing to a better understanding of their molecular dynamics and potential interactions (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Effectiveness as CA Inhibitors : A 2018 study by Abdoli et al. highlighted the effectiveness of benzamide-4-sulfonamides, a class to which 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide belongs, as inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX. These compounds were found to inhibit these isoforms in the low nanomolar or subnanomolar ranges, indicating their potential as highly effective CA inhibitors (Abdoli, Bozdağ, Angeli, & Supuran, 2018).
Propiedades
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-3-5-14-22(4-2)29(26,27)18-10-6-15(7-11-18)19(23)21-16-8-12-17(13-9-16)28(20,24)25/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHUBCMRZUARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.